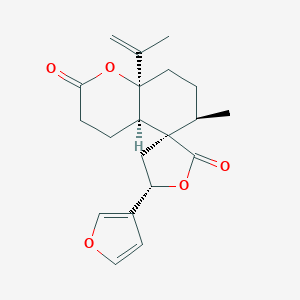
Secochiliolide lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secochiliolide lactone is a natural product that is isolated from the leaves of Eupatorium lindleyanum, a plant that is widely distributed in South America. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis and study of secochiliolide lactone in recent years.
Mécanisme D'action
The mechanism of action of secochiliolide lactone is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, secochiliolide lactone has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. In addition, secochiliolide lactone has been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, secochiliolide lactone has been found to have other biochemical and physiological effects. For example, secochiliolide lactone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that secochiliolide lactone may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of secochiliolide lactone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. In addition, secochiliolide lactone is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of secochiliolide lactone is its low availability, which makes it difficult to study in large quantities.
Orientations Futures
There are several future directions for the study of secochiliolide lactone. One area of research is the development of new synthetic methods for the production of secochiliolide lactone, which could increase its availability for study. Another area of research is the elucidation of the mechanism of action of secochiliolide lactone, which could lead to the development of new therapeutics that target specific signaling pathways. Finally, the potential applications of secochiliolide lactone in the treatment of neurodegenerative diseases such as Alzheimer's disease should be further explored.
Méthodes De Synthèse
The synthesis of secochiliolide lactone has been achieved through several different methods. One of the most commonly used methods involves the isolation of the compound from Eupatorium lindleyanum leaves, followed by purification and characterization using various spectroscopic techniques. Another method involves the total synthesis of the compound, which has been achieved through several different approaches, including the use of chiral auxiliaries and asymmetric catalysis.
Applications De Recherche Scientifique
The biological activities of secochiliolide lactone have been extensively studied in recent years. In vitro studies have shown that secochiliolide lactone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, secochiliolide lactone has been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, secochiliolide lactone has been shown to have anti-viral activity against several different viruses, including influenza virus and hepatitis C virus.
Propriétés
Numéro CAS |
102904-57-4 |
|---|---|
Nom du produit |
Secochiliolide lactone |
Formule moléculaire |
C20H24O5 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1 |
Clé InChI |
LFYGUJGWDAXFFQ-JCRWAUQASA-N |
SMILES isomérique |
C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
SMILES canonique |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



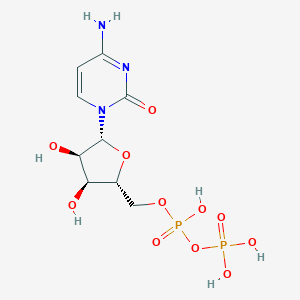
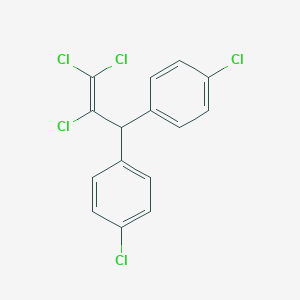
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
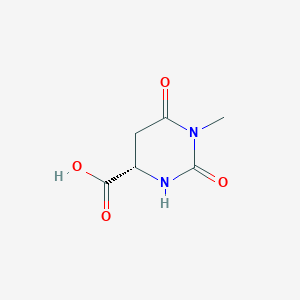
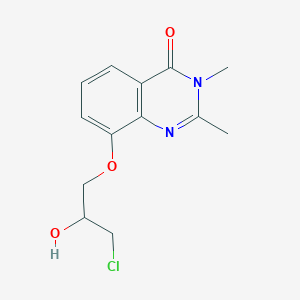
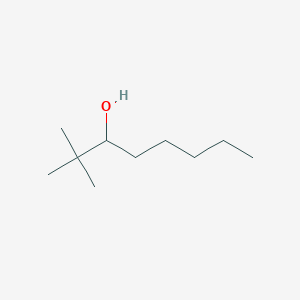
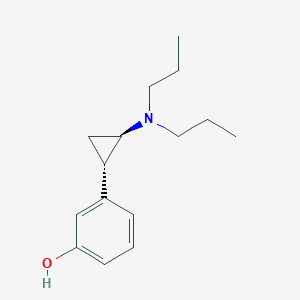
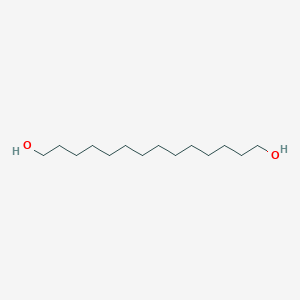
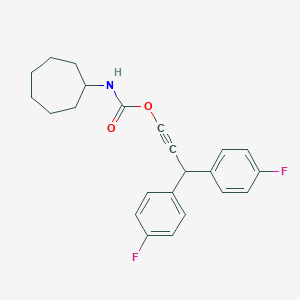
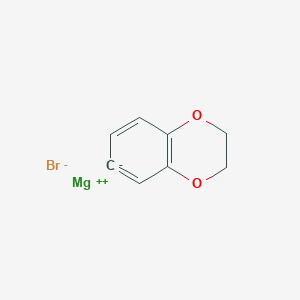
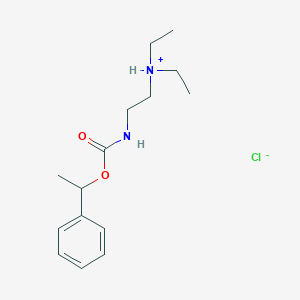
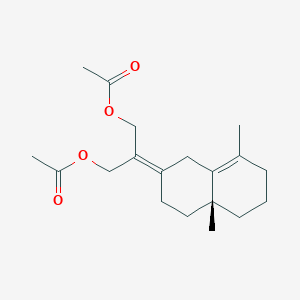
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)